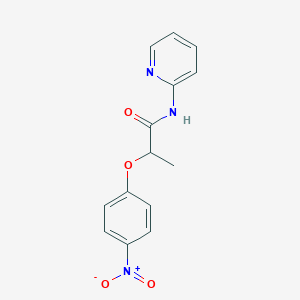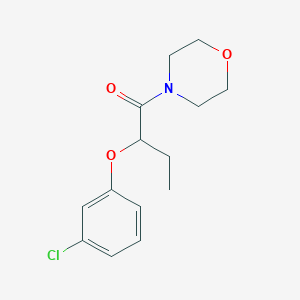METHANONE](/img/structure/B4183223.png)
[4-(4-NITROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE
Descripción general
Descripción
[4-(4-NITROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE is an organic compound that features a piperazine ring substituted with a 4-nitrophenyl group and a 4-propylbenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-NITROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE typically involves the reaction of 4-nitroaniline with 4-propylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-NITROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Major Products Formed
Reduction: 1-(4-aminophenyl)-4-(4-propylbenzoyl)piperazine
Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring
Oxidation: 1-(4-nitrophenyl)-4-(4-carboxybenzoyl)piperazine
Aplicaciones Científicas De Investigación
[4-(4-NITROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Material Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Biological Studies: It can serve as a probe to study enzyme-substrate interactions or as a ligand in receptor binding assays.
Industrial Applications: The compound can be used in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of [4-(4-NITROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds or ionic interactions with target molecules. The propylbenzoyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
[4-(4-NITROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE can be compared with other piperazine derivatives, such as:
1-(4-nitrophenyl)piperazine: Lacks the propylbenzoyl group, resulting in different chemical and biological properties.
1-(4-propylbenzoyl)piperazine:
1-(4-aminophenyl)-4-(4-propylbenzoyl)piperazine: The reduced form of the nitrophenyl derivative, with different electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the nitrophenyl and propylbenzoyl groups, which confer distinct chemical and biological properties that can be exploited in various applications.
Propiedades
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(4-propylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-3-16-4-6-17(7-5-16)20(24)22-14-12-21(13-15-22)18-8-10-19(11-9-18)23(25)26/h4-11H,2-3,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGRPDQEYDQHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide](/img/structure/B4183141.png)
![5-bromo-2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4183146.png)
![5-isopropyl-2-{[2-(4-methyl-2-nitrophenoxy)butanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4183155.png)
![2-(4-biphenylyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4183158.png)
methanone](/img/structure/B4183164.png)

![N-[3-(carbamoylcarbamoyl)thiophen-2-yl]pyridine-4-carboxamide](/img/structure/B4183195.png)
![1-(2-chlorobenzyl)-4-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine](/img/structure/B4183201.png)

![N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183231.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4183233.png)
![N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4183238.png)
![(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B4183244.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]propanamide](/img/structure/B4183248.png)
